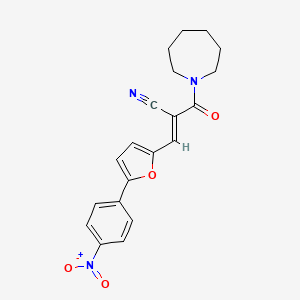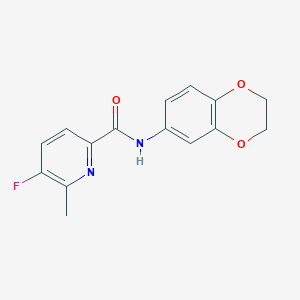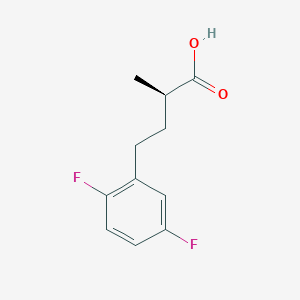
(E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is a chemical compound that has been studied extensively for its potential use in scientific research. It is a member of the acrylonitrile family of compounds and has been shown to have a number of interesting properties that make it useful for a variety of applications. In
Wirkmechanismus
The mechanism of action of (E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is not fully understood. However, it is believed that the compound interacts with certain biological molecules in a specific way, which allows it to be used as a probe or drug delivery agent. Further research is needed to fully understand the mechanism of action of this compound.
Biochemical and Physiological Effects:
(E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile has been shown to have a number of biochemical and physiological effects. For example, it has been shown to be non-toxic to cells and to have low immunogenicity. It has also been shown to be stable in a variety of biological environments, which makes it useful for in vivo studies.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is its versatility. The compound can be used for a variety of applications, including as a fluorescent probe and drug delivery agent. It is also non-toxic and stable in biological environments, which makes it useful for in vivo studies. However, one of the main limitations of the compound is its complex synthesis method, which can make it difficult and expensive to produce in large quantities.
Zukünftige Richtungen
There are a number of future directions for the study of (E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile. One area of research is the development of new synthesis methods that are more efficient and cost-effective. Another area of research is the exploration of new applications for the compound, such as its use in the development of new drugs or as a tool for studying biological processes. Finally, further research is needed to fully understand the mechanism of action of the compound and to explore its potential for use in a variety of scientific applications.
Conclusion:
(E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is a complex chemical compound that has been studied extensively for its potential use in scientific research. The compound has a number of interesting properties that make it useful for a variety of applications, including as a fluorescent probe and drug delivery agent. While the synthesis method for the compound is complex, it has been optimized over time to improve the yield and purity of the final product. There are a number of future directions for the study of this compound, including the development of new synthesis methods and the exploration of new applications for the compound.
Synthesemethoden
The synthesis of (E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile is a complex process that involves several steps. The starting materials for the synthesis are azepan-1-amine, 5-(4-nitrophenyl)furan-2-carbaldehyde, and acrylonitrile. These materials are combined in a reaction vessel and subjected to a series of chemical reactions that result in the formation of the final product. The synthesis method has been optimized over time to improve the yield and purity of the compound.
Wissenschaftliche Forschungsanwendungen
(E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile has been studied extensively for its potential use in scientific research. The compound has been shown to have a number of interesting properties that make it useful for a variety of applications. For example, it has been used as a fluorescent probe for the detection of certain biological molecules. It has also been studied for its potential use as a drug delivery agent.
Eigenschaften
IUPAC Name |
(E)-2-(azepane-1-carbonyl)-3-[5-(4-nitrophenyl)furan-2-yl]prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O4/c21-14-16(20(24)22-11-3-1-2-4-12-22)13-18-9-10-19(27-18)15-5-7-17(8-6-15)23(25)26/h5-10,13H,1-4,11-12H2/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUWSMWXHBUSPSS-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(azepane-1-carbonyl)-3-(5-(4-nitrophenyl)furan-2-yl)acrylonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(2-chlorophenyl)-3-(4-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2457635.png)


![6-Cyclopropyl-N-[(2-methoxypyridin-3-yl)methyl]pyrimidine-4-carboxamide](/img/structure/B2457639.png)

![3-(2-Fluorophenyl)-1-{3-[(pyrimidin-4-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2457642.png)
![2-(1H-Imidazol-2-yl)-1-methyl-4-[(E)-2-(4-methylphenyl)ethenyl]sulfonylpiperazine](/img/structure/B2457643.png)
![N-(1-carbamoylethyl)-2-cyano-3-[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]prop-2-enamide](/img/structure/B2457647.png)

![3-(2,6-Dichlorophenyl)-5-[2-(2,4-dimethoxyanilino)vinyl]-4-isoxazolecarbonitrile](/img/structure/B2457650.png)

![5-{[(2-chloro-1,3-thiazol-5-yl)methyl]sulfanyl}imidazo[1,2-c]quinazolin-2(3H)-one](/img/structure/B2457652.png)

![5-Bromo-2-{[1-(pyridine-2-carbonyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2457654.png)